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Compound of Interest

Compound Name: Chromafenozide

Cat. No.: B1662869

Introduction

Chromafenozide is a diacylhydrazine insecticide that functions as an insect growth regulator. It
is particularly effective against lepidopteran pests in a variety of agricultural settings.
Chromafenozide acts as an ecdysone agonist, inducing a premature and lethal molt in insect
larvae.[1][2] This technical guide provides a comprehensive overview of a plausible synthesis
pathway for chromafenozide, including detailed experimental protocols for key steps,
guantitative data, and a visual representation of the synthetic route. This document is intended
for researchers, scientists, and professionals in the field of drug development and
agrochemical synthesis.

Overall Synthesis Pathway

The synthesis of chromafenozide can be conceptually divided into the preparation of two key
intermediates, followed by their coupling to form the final product. The two primary
intermediates are:

 Intermediate A: 5-Methylchroman-6-carboxylic acid
¢ Intermediate B: N-tert-butyl-N'-(3,5-dimethylbenzoyl)hydrazine

The general strategy involves the synthesis of these two fragments, followed by a final
amidation reaction.
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Data Summary of Synthetic Steps

The following tables summarize the key reactants, reagents, and conditions for each major step
in the synthesis of chromafenozide.

Table 1: Synthesis of 3,5-Dimethylbenzoyl Chloride (Intermediate B Precursor)

Starting Reagents/C Reaction

Step . Solvent . Product
Material atalysts Conditions
3,5- Thionyl 3,5-

1 Dimethylbenz  chloride Toluene Reflux Dimethylbenz
oic acid (SOCl2) oyl chloride

Table 2: Synthesis of N'-tert-butyl-3,5-dimethylbenzohydrazide (Intermediate B)

Starting Reagents/C Reaction
Step ) Solvent o Product
Material atalysts Conditions
3,5-
tert- ] N'-tert-butyl-
) Dimethylbenz )
Butylhydrazin ] Dichlorometh ~ 0°C to room 3,5-
2 oyl chloride, )
e ) ) ane (CHz2Cl2) temperature dimethylbenz
) Triethylamine )
hydrochloride ohydrazide
(EtsN)

Table 3: Synthesis of 5-Methylchroman-6-carboxylic acid (Intermediate A)
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Starting Reagents/C Reaction
Step . Solvent . Product
Material atalysts Conditions
Hagemann's
ester (Ethyl
Propargy!
2-methyl-4- ) Propargyl
bromide,
3 0X0-2- Acetone Reflux ether
Base (e.g., ) ]
cyclohexene- intermediate
K2CO03)
1-
carboxylate)
Propargyl . . .
4 " Silver(l) salt Dichlorometh  Room Cyclic ether
ether
) ) (e.g., AgBFa4) ane (CHzCl2) temperature intermediate
intermediate
) Ethyl 5-
) Acid catalyst
Cyclic ether methylchrom
5 ) ) (e.g., p- Toluene Reflux
intermediate ane-6-
TsOH)
carboxylate
. 5-
Ethyl 5- Sodium
) Methylchrom
5 methylchrom hydroxide Ethanol/Wate  Reflux, then 5
an-6-
ane-6- (NaOH), then r acidification ]
carboxylic
carboxylate HCI .
acid
Table 4: Final Synthesis of Chromafenozide
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Starting Reagents/C Reaction
Step . Solvent . Product
Material atalysts Conditions
5-
: 5
Methylchrom Thionyl
) Methylchrom
7 an-6- chloride Toluene Reflux
. an-6-carbonyl
carboxylic (SOCI) )
_ chloride
acid
N'-tert-butyl-
> 35
Methylchrom ) Dichlorometh ~ 0°C to room Chromafenoz
8 dimethylbenz .
an-6-carbonyl ) ane (CHz2Cl2) temperature ide
] ohydrazide,
chloride o
Pyridine

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of
chromafenozide. These protocols are based on general procedures for similar chemical
transformations.

Protocol 1: Synthesis of 3,5-Dimethylbenzoyl Chloride

o To a stirred solution of 3,5-dimethylbenzoic acid (1.0 eq) in toluene, add thionyl chloride (1.2
eq) dropwise at room temperature.

e Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction
progress by TLC.

o After completion, cool the mixture to room temperature and remove the excess thionyl
chloride and toluene under reduced pressure.

e The resulting crude 3,5-dimethylbenzoyl chloride can be used in the next step without further
purification.

Protocol 2: Synthesis of N'-tert-butyl-3,5-dimethylbenzohydrazide (Intermediate B)

o Suspend tert-butylhydrazine hydrochloride (1.0 eq) in dichloromethane.
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Cool the suspension to 0°C and add triethylamine (2.2 eq) dropwise.

To this mixture, add a solution of 3,5-dimethylbenzoyl chloride (1.0 eq) in dichloromethane
dropwise, maintaining the temperature at 0°C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Wash the reaction mixture sequentially with water, dilute HCI solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to obtain N'-tert-butyl-3,5-
dimethylbenzohydrazide.

Protocol 3: Synthesis of 5-Methylchroman-6-carboxylic acid (Intermediate A)

This is a multi-step process; a representative procedure for the key cyclization and
aromatization is described here, based on analogous reactions.

e Synthesis of Ethyl 5-methylchromane-6-carboxylate: A detailed procedure for this specific
transformation is outlined in US Patent 5,698,716A, involving the rearrangement of a
propargyl ether derived from Hagemann's ester. A silver(l) salt is used to catalyze the
rearrangement to a cyclic ether, which is then isomerized using an acid catalyst to the
chroman ester.

Hydrolysis to 5-Methylchroman-6-carboxylic acid:
1. Dissolve ethyl 5-methylchromane-6-carboxylate (1.0 eq) in a mixture of ethanol and water.
2. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.

3. Cool the reaction mixture to room temperature and remove the ethanol under reduced
pressure.

4. Dilute the aqueous residue with water and wash with diethyl ether.
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5. Acidify the aqueous layer to pH 2-3 with concentrated HCI, resulting in the precipitation of
the carboxylic acid.

6. Filter the solid, wash with cold water, and dry under vacuum to yield 5-methylchroman-6-
carboxylic acid.

Protocol 4: Final Synthesis of Chromafenozide
» Formation of the Acid Chloride:

1. To a solution of 5-methylchroman-6-carboxylic acid (1.0 eq) in toluene, add thionyl chloride
(1.2 eq) and a catalytic amount of DMF.

2. Heat the mixture to reflux for 2 hours.

3. Cool the reaction to room temperature and concentrate under reduced pressure to remove
excess thionyl chloride and solvent, yielding the crude 5-methylchroman-6-carbonyl
chloride.

e Coupling Reaction:

1. Dissolve N'-tert-butyl-3,5-dimethylbenzohydrazide (1.0 eq) and pyridine (1.1 eq) in
dichloromethane and cool to 0°C.

2. Add a solution of the crude 5-methylchroman-6-carbonyl chloride in dichloromethane
dropwise to the cooled hydrazine solution.

3. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
4. Wash the reaction mixture with water, 1M HCI, saturated NaHCOs solution, and brine.

5. Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

6. Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to
afford pure chromafenozide.[3]
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Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of chromafenozide and its
key intermediates.
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Caption: Synthesis pathway of Chromafenozide from key starting materials.
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Disclaimer: The synthetic pathway and experimental protocols described in this guide are
based on available scientific literature and patents. These procedures should only be carried
out by qualified chemists in a well-equipped laboratory, with appropriate safety precautions in
place. The yields and reaction conditions are representative and may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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